molecular formula C17H14ClFN4O B3006623 2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 1448077-32-4

2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B3006623
CAS No.: 1448077-32-4
M. Wt: 344.77
InChI Key: QQGYUXUUKKOECX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a benzamide derivative featuring a chloro-fluoro-substituted aromatic ring linked via an ethyl group to a pyrazole-pyridine hybrid heterocycle. This structural motif is common in medicinal chemistry, where such compounds are often explored as kinase inhibitors or enzyme modulators due to their ability to engage in hydrogen bonding and halogen interactions with biological targets. The pyridin-2-yl and pyrazole moieties enhance solubility and electronic properties, while the chloro and fluoro substituents contribute to target binding through steric and electronic effects .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c18-14-11-12(19)4-5-13(14)17(24)21-8-10-23-9-6-16(22-23)15-3-1-2-7-20-15/h1-7,9,11H,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGYUXUUKKOECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant activity against androgen receptor (AR) dependent cancers, such as prostate cancer. For instance, the related compound was noted for its tissue-selective androgen receptor modulator (SARM) properties, which are crucial in developing targeted therapies for AR-dependent conditions .

Inhibition of Cyclin-dependent Kinases (CDKs)

Compounds containing pyrazole and pyridine rings have been investigated for their ability to inhibit CDKs, which are essential for cell cycle regulation. By inhibiting these kinases, such compounds can potentially halt the proliferation of cancer cells . The specific compound may also demonstrate similar inhibitory effects, making it a candidate for further studies in cancer therapeutics.

Neuroprotective Effects

Some studies suggest that derivatives of pyrazole can exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuroinflammation and oxidative stress is vital. The incorporation of the pyridine and pyrazole moieties might enhance these protective effects .

Case Study 1: Prostate Cancer Treatment

A study published in a peer-reviewed journal highlighted the efficacy of a structurally similar compound in reducing tumor growth in prostate cancer models through AR antagonism. The findings suggest that compounds like 2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide could be developed into effective therapeutic agents against AR-dependent tumors .

Case Study 2: CDK Inhibitor Development

In a recent investigation focused on CDK inhibitors, researchers synthesized several variants of pyrazole-containing compounds. One variant demonstrated promising results in inhibiting CDK9 activity, leading to reduced cell viability in cancer cell lines. This suggests that the target compound may also possess similar inhibitory capabilities, warranting further exploration .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureTarget DiseaseMechanism of ActionReference
Compound AStructure AProstate CancerAR Modulation
Compound BStructure BNeurodegenerative DiseasesNeuroprotection
Compound CStructure CVarious CancersCDK Inhibition

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Modifications

  • This combination is optimal for interactions with ATP-binding pockets in kinases .
  • Pyridazinyl-pyrazole () : Pyridazine’s two adjacent nitrogen atoms increase polarity and solubility, which may improve pharmacokinetics but reduce blood-brain barrier penetration .

Linker Flexibility and Substituent Effects

  • Ethyl Linker (Target Compound) : Provides moderate flexibility, balancing conformational freedom and target binding .
  • Cyclopropyl-Methyl Linker () : The cyclopropyl group adds steric bulk, which may hinder binding to shallow binding pockets but improve metabolic stability .

Halogen and Functional Group Impact

  • Chloro-Fluoro Combination (Target Compound) : The electron-withdrawing effects of Cl and F enhance aromatic ring electrophilicity, facilitating halogen bonding with protein residues like asparagine or glutamine .

Research Findings and Implications

  • : The quinazolinone-purinyl analogue (m/z = 455) demonstrates the importance of fused heterocycles in enhancing binding affinity, though its unsubstituted benzamide may limit specificity .
  • : The pyridazinyl derivative’s molecular weight (360.77 g/mol) suggests favorable drug-likeness, aligning with Lipinski’s rules for oral bioavailability .

Biological Activity

The compound 2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)References
AMCF73.79
BNCI-H46012.50
CHepG217.82

These results indicate that modifications in the pyrazole structure can significantly enhance anticancer efficacy.

The mechanism of action for compounds like this compound often involves the inhibition of key regulatory pathways in cancer cells. For example, some pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.

Selective Activity Against Enzymes

Research has demonstrated that certain pyrazole derivatives exhibit selective inhibition against enzymes such as thrombin and Aurora kinases:

CompoundTarget EnzymeIC50 (nM)Selectivity
DThrombin80High
EAurora-A0.067Very High

These findings suggest that the compound may have potential applications in treating thrombotic disorders and cancers associated with aberrant kinase activity .

Study on Antitumor Activity

A recent study evaluated the antitumor activity of a series of pyrazole derivatives, including those similar to our compound. These compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects:

  • Study Design : Compounds were synthesized and screened against MCF7 and A549 cell lines.
  • Results : The most potent derivative showed an IC50 value of 0.01 µM against MCF7, indicating exceptional efficacy compared to standard chemotherapeutic agents .

Clinical Implications

The potential clinical implications of this compound are noteworthy. Its selective inhibition profile suggests that it could be developed into a targeted therapy for specific cancers or thrombotic conditions, minimizing off-target effects commonly associated with traditional chemotherapy.

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